molecular formula C5H3ClN4 B3036505 5-Amino-3-chloropyrazine-2-carbonitrile CAS No. 34617-65-7

5-Amino-3-chloropyrazine-2-carbonitrile

Cat. No. B3036505
Key on ui cas rn: 34617-65-7
M. Wt: 154.56 g/mol
InChI Key: SGCMXKBMMUXENL-UHFFFAOYSA-N
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Patent
US08530468B2

Procedure details

Sodium methoxide (70 mg, 1.29 mmol) was added to a stirred solution of 5-amino-3-chloropyrazine-2-carbonitrile (100 mg, 0.647 mmol) in dioxane (1 mL). The reaction mixture was heated in a sealed tube at 90° C. overnight. The solvent was removed in vacuo, and the residue was partitioned between water and ethyl acetate. The aqueous layer was re-extracted with ethyl acetate. The combined organic layers were washed with brine, dried (Na2SO4) and concentrated to give the title compound (32 mg, 0.213 mmol, 33%). LC-MS (3) Rt=0.96 min; m/z (ESI+) 151 (M+H+).
Name
Sodium methoxide
Quantity
70 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
33%

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].[NH2:4][C:5]1[N:6]=[C:7](Cl)[C:8]([C:11]#[N:12])=[N:9][CH:10]=1>O1CCOCC1>[NH2:4][C:5]1[N:6]=[C:7]([O:2][CH3:1])[C:8]([C:11]#[N:12])=[N:9][CH:10]=1 |f:0.1|

Inputs

Step One
Name
Sodium methoxide
Quantity
70 mg
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
100 mg
Type
reactant
Smiles
NC=1N=C(C(=NC1)C#N)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between water and ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was re-extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC=1N=C(C(=NC1)C#N)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.213 mmol
AMOUNT: MASS 32 mg
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 32.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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